4-(Dimethylamino)-4-(p-tolyl)cyclohexanone
CAS No.: 65619-06-9
Cat. No.: VC3939986
Molecular Formula: C15H21NO
Molecular Weight: 231.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65619-06-9 |
|---|---|
| Molecular Formula | C15H21NO |
| Molecular Weight | 231.33 g/mol |
| IUPAC Name | 4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one |
| Standard InChI | InChI=1S/C15H21NO/c1-12-4-6-13(7-5-12)15(16(2)3)10-8-14(17)9-11-15/h4-7H,8-11H2,1-3H3 |
| Standard InChI Key | VCEODKLEIJWHMI-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2(CCC(=O)CC2)N(C)C |
| Canonical SMILES | CC1=CC=C(C=C1)C2(CCC(=O)CC2)N(C)C |
Introduction
Chemical Profile and Structural Characteristics
Molecular Identity
4-(Dimethylamino)-4-(p-tolyl)cyclohexanone is defined by the following identifiers:
The compound’s structure features a cyclohexanone ring with a dimethylamino (-N(CH₃)₂) group and a para-tolyl (4-methylphenyl) group at the 4-position. This arrangement facilitates electron donation through the dimethylamino group, enhancing receptor binding and metabolic stability .
Spectroscopic and Computational Data
Density functional theory (DFT) studies on analogous arylcyclohexanones reveal that the planarity of the cyclohexanone ring and conjugation with substituents critically influence electronic properties. For example, protonation of the dimethylamino group in acidic environments deactivates resonance, as observed in solvatochromic studies of related compounds .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone involves multi-step reactions optimized for yield and purity:
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Cyclohexanone Functionalization:
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A cyclohexanone derivative is reacted with dimethylamine under reductive amination conditions, typically using sodium cyanoborohydride or hydrogen with a palladium catalyst .
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Alternative methods employ Grignard reagents to introduce the para-tolyl group, followed by oxidation to restore the ketone functionality .
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Ketal Formation:
Key Reactions
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Oxidation: The dimethylamino group can be oxidized to N-oxides using hydrogen peroxide, altering receptor binding affinity.
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Reduction: Sodium borohydride reduces the ketone to a secondary alcohol, though this derivative shows diminished analgesic activity.
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Halogenation: Substitution of the para-methyl group with halogens (e.g., Cl, Br) slightly reduces potency but enhances metabolic stability .
Pharmacological Properties and Mechanism of Action
Opioid Receptor Agonism
4-(Dimethylamino)-4-(p-tolyl)cyclohexanone binds preferentially to mu-opioid receptors (MOR), inhibiting neurotransmitter release in pain pathways. In vivo studies demonstrate its ED₅₀ (effective dose for 50% analgesia) as comparable to morphine in rodent models.
| Compound | Receptor Affinity (Ki, nM) | Analgesic Potency (Relative to Morphine) |
|---|---|---|
| 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone | 2.1 ± 0.3 (MOR) | 1.0 |
| Morphine | 1.8 ± 0.2 (MOR) | 1.0 |
| BDPC (Phenethyl derivative) | 0.05 ± 0.01 (MOR) | 300 |
Data synthesized from Vulcanchem and patents .
Metabolic Pathways
Hepatic metabolism involves N-demethylation via cytochrome P450 enzymes, producing active metabolites with prolonged analgesic effects. Glucuronidation at the ketone group facilitates renal excretion .
Comparative Analysis with Structural Analogues
Impact of Substituents
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Para-Tolyl vs. Phenyl: Replacement of the para-methyl group with hydrogen (yielding 4-(Dimethylamino)-4-phenylcyclohexanone) reduces lipid solubility, decreasing blood-brain barrier penetration .
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Halogen Substitution: Chlorine or bromine at the para position enhances metabolic stability but lowers MOR affinity .
Phenethyl Side Chain Derivatives
Reacting the ketone with phenethyl Grignard reagents produces BDPC, a derivative with 300-fold higher potency due to enhanced receptor binding and delayed clearance .
Legal and Regulatory Status
Global Scheduling
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Latvia: Explicitly listed as a controlled substance under narcotics legislation .
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United States: Covered by the Federal Analogue Act, which prohibits structurally similar compounds intended for human consumption.
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European Union: Monitored under early-warning systems for new psychoactive substances .
Applications in Medicinal Chemistry
Analgesic Development
The compound’s scaffold serves as a template for designing non-addictive opioids. Modifications targeting the dimethylamino group (e.g., N-oxide formation) aim to reduce dependence liability .
Cancer Research
Preliminary studies suggest that halogenated analogues inhibit tumor growth in vitro, though mechanisms remain unclear.
| Hazard Statement | Precautionary Measure |
|---|---|
| H317 (Skin allergy) | Wear nitrile gloves |
| H319 (Eye irritation) | Use safety goggles |
Data from ChemicalBook and PubChem .
Environmental Impact
Aliphatic amines with log Kow > 7.0 exhibit prolonged aquatic toxicity, necessitating extended ecotoxicological testing .
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